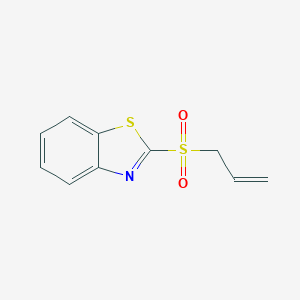

![molecular formula C11H7ClN2S B420381 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 7025-30-1](/img/structure/B420381.png)

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole

概要

説明

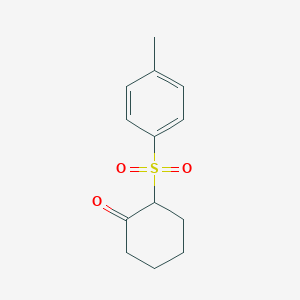

“6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole” is a chemical compound with the CAS Number: 82588-41-8 . It belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Molecular Structure Analysis

The linear formula of “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole” is C12H7ClN2OS . It has a molecular weight of 262.72 .Physical And Chemical Properties Analysis

“6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole” is a solid substance . It has a melting point of 192 - 195°C . It is soluble in DMSO but insoluble in water .科学的研究の応用

Activation of Constitutive Androstane Receptor (CAR)

This compound has been used to stimulate human constitutive androstane receptor (CAR) nuclear translocation, which is significant in the study of drug metabolism and the effects of various substances on the liver .

Anti-inflammatory and Analgesic Activities

New derivatives of imidazothiazole have been synthesized to investigate their potential anti-inflammatory and analgesic activities, indicating its use in developing new therapeutic agents .

Antimycobacterial Agent

Imidazo[2,1-b]thiazole derivatives have been evaluated for their antimycobacterial properties against a panel of non-tuberculous mycobacteria (NTMs), suggesting its application in treating mycobacterial infections .

Anticancer Research

A series of imidazo[2,1-b]thiazole-based chalcone derivatives have been designed and synthesized for their anticancer activities. These compounds have shown cytotoxic effects against various cancer cell lines, highlighting its role in cancer research .

Chemical Synthesis Intermediates

The compound serves as an intermediate in chemical synthesis processes, particularly in the synthesis of thiazole-imidazo[2,1-b][1,3]thiazole derivatives using ionic liquids, which are useful in various industrial and pharmaceutical applications .

Antitumor Screening

Derivatives synthesized from 6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl acetic acid hydrazide have been subjected to antitumor screening by the National Cancer Institute to evaluate their antitumor activity .

作用機序

Target of Action

The primary target of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole, also known as CITCO, is the human constitutive androstane receptor (CAR) . CAR is a nuclear receptor that plays a crucial role in the regulation of xenobiotic and endobiotic metabolism .

Mode of Action

CITCO, as an imidazothiazole derivative, stimulates the nuclear translocation of CAR . This means that it promotes the movement of CAR from the cytoplasm of the cell into the nucleus, where it can interact with specific DNA sequences to regulate gene expression .

Biochemical Pathways

The activation of CAR by CITCO can affect various biochemical pathways. Specifically, it can influence the expression of genes involved in drug metabolism and the elimination of potentially harmful substances from the body . .

Result of Action

The activation of CAR by CITCO can lead to changes at the molecular and cellular levels. For instance, it can alter the expression of genes involved in drug metabolism, potentially affecting the body’s response to various drugs . At the cellular level, these changes can influence processes such as cell proliferation and differentiation .

Action Environment

The action, efficacy, and stability of CITCO can be influenced by various environmental factors. For example, factors such as pH and temperature could potentially affect its stability and activity. Additionally, the presence of other substances, such as drugs or environmental toxins, could influence its efficacy by competing for binding to CAR .

Safety and Hazards

特性

IUPAC Name |

6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXYDMVOVAJTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=CSC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274908 | |

| Record name | 6-(4-Chlorophenyl)imidazo[2,1-b]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7025-30-1 | |

| Record name | 6-(4-Chlorophenyl)imidazo[2,1-b]thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7025-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Chlorophenyl)imidazo[2,1-b]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO)?

A1: CITCO primarily targets the constitutive androstane receptor (CAR, NR1I3) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] and pregnane X receptor (PXR, NR1I2) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q2: How does CITCO interact with CAR?

A2: CITCO acts as a direct agonist for both human and rat CAR. [, , ] It binds to the ligand-binding domain of CAR, triggering its translocation to the nucleus. [, , ] This leads to heterodimerization with the retinoid X receptor (RXR) and subsequent binding to specific DNA response elements. [, ]

Q3: What are the downstream effects of CITCO-mediated CAR activation?

A3: Activation of CAR by CITCO induces the expression of genes encoding drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes, and drug transporters. [, , , , ] This induction can significantly impact the metabolism and clearance of various drugs and xenobiotics. [, , , ]

Q4: How does the activation of CAR by CITCO differ from that of phenobarbital (PB)?

A5: Both CITCO and PB activate CAR, but through different mechanisms. CITCO is a direct activator, binding directly to CAR. [, , , , ] Conversely, PB indirectly activates CAR via cell signaling pathways. [, , ]

Q5: What is the molecular formula and weight of CITCO?

A5: The molecular formula of CITCO is C18H11Cl3N4OS, and its molecular weight is 437.74 g/mol. (Information not directly provided in the abstracts, but can be derived from the chemical name.)

Q6: Is there spectroscopic data available for CITCO?

A6: The provided abstracts do not contain specific spectroscopic data for CITCO.

Q7: What is known about the stability of CITCO under various conditions?

A7: The provided abstracts do not contain specific information about the stability of CITCO under different conditions.

Q8: Are there any established formulation strategies for CITCO to improve its stability, solubility, or bioavailability?

A8: The provided abstracts do not discuss specific formulation strategies for CITCO.

Q9: Does CITCO exhibit any catalytic properties?

A9: CITCO is not reported to possess catalytic properties. Its primary role is as a pharmacological tool to study CAR and PXR activation.

Q10: Have computational methods been used to study CITCO and its interactions?

A11: Yes, computational techniques have been employed. For instance, researchers have used in silico methods like pharmacophore modeling and molecular docking to study the interactions of CITCO with human CAR and to identify novel CAR agonists. [, ]

Q11: How do structural modifications to the CITCO molecule affect its activity, potency, and selectivity?

A12: Studies investigating the structure-activity relationship of CITCO analogs have revealed that even minor modifications to the core structure can significantly impact its ability to activate CAR. [, ] For example, replacing the imidazo[2,1-b][1,3]thiazole core with a 2-(3-methoxyphenyl)quinazoline structure resulted in compounds with greater potency for hCAR activation than CITCO. [] Additionally, researchers have synthesized derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine that activate hCAR in nanomolar concentrations, demonstrating higher potency than CITCO. []

Q12: Is there information available on the toxicity and safety profile of CITCO?

A12: The provided abstracts do not offer specific information on the toxicity of CITCO. As a research chemical, its safety profile for human use is not established.

Q13: What is known about the absorption, distribution, metabolism, and excretion (ADME) of CITCO?

A13: Specific ADME data for CITCO are not provided in the abstracts.

Q14: In which in vitro models has CITCO been shown to be effective?

A14: CITCO has demonstrated efficacy in various in vitro models, including:

- Reporter gene assays: These assays, often using cell lines like HepG2 and Huh-7, have been widely employed to investigate CITCO’s ability to activate CAR and PXR and induce the expression of their target genes. [, , , , , , , , , ]

- Primary human hepatocytes: Considered the gold standard for in vitro liver studies, these cells have been used to confirm the induction of CAR and PXR target genes, particularly CYP enzymes, upon CITCO treatment. [, , , ]

- Other cell lines: CITCO’s effects have been studied in other cell lines, such as LS180 intestinal cells, HepaRG cells, Fa2N-4 cells, and COS1 cells. These studies have provided insights into its receptor selectivity and downstream effects. [, , , , , ]

Q15: Are there any in vivo studies demonstrating the efficacy of CITCO?

A15: Yes, in vivo studies, primarily in mice, have been conducted to evaluate CITCO’s effects:

- Humanized CAR mice: These mice, expressing human CAR, have been used to confirm the in vivo activity of CITCO in a human-relevant context. [] Researchers observed that CITCO regulates CAR target genes in these mice, supporting its efficacy.

- Wild-type and CAR-knockout mice: Studies comparing the effects of CITCO in these mice have helped delineate the role of CAR in mediating its effects on gene expression and other physiological processes. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Trimethyl[2-methyl-1-(methylsulfonyl)-4-phenyl-2-butenyl]silane](/img/structure/B420298.png)

![{2-[(1-Benzyl-2-methyl-2-propenyl)sulfonyl]ethyl}(trimethyl)silane](/img/structure/B420300.png)

![2,3a-Diphenyloctahydrocycloocta[d][1,3]oxathiole](/img/structure/B420309.png)

![4-{[(Methoxycarbothioyl)sulfanyl]acetyl}-1,1'-biphenyl](/img/structure/B420310.png)

![S-(2-{[(dimethylamino)carbothioyl]oxy}-2-phenylvinyl) benzenecarbothioate](/img/structure/B420311.png)

![(3S)-4,10,13-trimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B420312.png)

![4-Methyl-3-[(4-methylphenyl)sulfonyl]-1,7-octadien-4-ol](/img/structure/B420314.png)

![O-[2-(benzylsulfanyl)-1-(4-bromophenyl)vinyl] 4-morpholinecarbothioate](/img/structure/B420317.png)

![5-Iodo-6-[(4-methylphenyl)sulfonyl]-1-cyclooctene](/img/structure/B420318.png)